molecular formula C20H21N3OS B2550779 3-{1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}-1H-indole CAS No. 1090784-76-1

3-{1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}-1H-indole

Cat. No.: B2550779
CAS No.: 1090784-76-1
M. Wt: 351.47
InChI Key: FDKRCUJFWJWUDH-UHFFFAOYSA-N
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Description

3-{1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a piperidine ring and a pyridine group, making it a subject of interest for various scientific research applications.

Preparation Methods

The synthesis of 3-{1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}-1H-indole involves multiple steps, typically starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The piperidine ring can be introduced through nucleophilic substitution reactions, while the pyridine group can be added via palladium-catalyzed cross-coupling reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-{1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}-1H-indole undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the pyridine group can participate in hydrogen bonding and other interactions . These combined effects contribute to the compound’s biological activity and therapeutic potential.

Comparison with Similar Compounds

Compared to other indole derivatives, 3-{1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}-1H-indole stands out due to its unique combination of functional groups. Similar compounds include:

This compound’s unique structure and diverse functional groups make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

[4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-25-19-16(6-4-10-21-19)20(24)23-11-8-14(9-12-23)17-13-22-18-7-3-2-5-15(17)18/h2-7,10,13-14,22H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKRCUJFWJWUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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